molecular formula C19H36N2O3 B13706302 Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate

Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate

Cat. No.: B13706302
M. Wt: 340.5 g/mol
InChI Key: VOTNCDKSGGSYMC-UHFFFAOYSA-N
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Description

Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate is a chemical compound known for its role as a hindered amine light stabilizer (HALS). These stabilizers are crucial in protecting polymers from degradation caused by ultraviolet (UV) radiation. The compound is characterized by its unique structure, which includes two 2,2,6,6-tetramethyl-4-piperidyl groups connected by a carbonate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the carbonate linkage. The general reaction can be represented as follows:

[ \text{2,2,6,6-tetramethyl-4-piperidinol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroxide radicals, which are essential for its function as a light stabilizer.

    Substitution: It can participate in substitution reactions where the carbonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroxide radicals and substituted derivatives of the original compound, which retain the stabilizing properties.

Scientific Research Applications

Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a stabilizer in the synthesis of polymers and plastics, preventing degradation caused by UV radiation.

    Biology: The compound’s ability to form nitroxide radicals makes it useful in studying oxidative stress and related biological processes.

    Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and reactivity can be advantageous.

    Industry: It is widely used in the production of UV-resistant coatings, adhesives, and sealants.

Mechanism of Action

The primary mechanism by which Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate exerts its effects is through the formation of nitroxide radicals. These radicals act as scavengers for free radicals generated by UV radiation, thereby preventing the degradation of polymers. The molecular targets include the polymer chains, where the nitroxide radicals interact to neutralize harmful free radicals.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
  • 2,2,6,6-Tetramethyl-4-piperidinol
  • 2,2,6,6-Tetramethylpiperidine

Uniqueness

Compared to similar compounds, Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate offers enhanced stability and efficiency as a light stabilizer. Its unique carbonate linkage provides additional stability, making it more effective in protecting polymers from UV-induced degradation.

Properties

Molecular Formula

C19H36N2O3

Molecular Weight

340.5 g/mol

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) carbonate

InChI

InChI=1S/C19H36N2O3/c1-16(2)9-13(10-17(3,4)20-16)23-15(22)24-14-11-18(5,6)21-19(7,8)12-14/h13-14,20-21H,9-12H2,1-8H3

InChI Key

VOTNCDKSGGSYMC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)OC2CC(NC(C2)(C)C)(C)C)C

Origin of Product

United States

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